Bienvenue dans la boutique en ligne BenchChem!

1-[(4-fluorophenyl)methyl]-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

CYP3A4 inhibition Drug–drug interaction Metabolic stability

The target compound, 1-[(4-fluorophenyl)methyl]-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea (CAS 1173073-34-1), is a synthetic small-molecule urea derivative featuring a 2-oxo-1,2,3,4-tetrahydroquinoline core connected via a urea linker to a 4-fluorobenzyl group (molecular formula C₁₇H₁₆FN₃O₂, MW 313.33 g/mol). This scaffold places it within the broader class of tetrahydroquinoline-based ureas, which have been explored as TRPV1 antagonists, carbonic anhydrase inhibitors, and flexible heteroarotinoid (Flex-Het) anticancer agents.

Molecular Formula C17H16FN3O2
Molecular Weight 313.33 g/mol
CAS No. 1173073-34-1
Cat. No. B6574790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-fluorophenyl)methyl]-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea
CAS1173073-34-1
Molecular FormulaC17H16FN3O2
Molecular Weight313.33 g/mol
Structural Identifiers
SMILESC1CC(=O)NC2=C1C=C(C=C2)NC(=O)NCC3=CC=C(C=C3)F
InChIInChI=1S/C17H16FN3O2/c18-13-4-1-11(2-5-13)10-19-17(23)20-14-6-7-15-12(9-14)3-8-16(22)21-15/h1-2,4-7,9H,3,8,10H2,(H,21,22)(H2,19,20,23)
InChIKeySUYUPJIDGAIOEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(4-Fluorophenyl)methyl]-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea (CAS 1173073-34-1): Procurement-Relevant Chemical Profile and Differentiation Rationale


The target compound, 1-[(4-fluorophenyl)methyl]-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea (CAS 1173073-34-1), is a synthetic small-molecule urea derivative featuring a 2-oxo-1,2,3,4-tetrahydroquinoline core connected via a urea linker to a 4-fluorobenzyl group (molecular formula C₁₇H₁₆FN₃O₂, MW 313.33 g/mol). This scaffold places it within the broader class of tetrahydroquinoline-based ureas, which have been explored as TRPV1 antagonists, [1] carbonic anhydrase inhibitors, [2] and flexible heteroarotinoid (Flex-Het) anticancer agents. [3] However, the specific substitution pattern—an unsubstituted lactam nitrogen on the tetrahydroquinoline ring combined with a 4-fluorobenzyl urea appendage at the 6-position—distinguishes it from the majority of published analogs that bear bulky N-alkyl or N-acyl substituents.

Why 1-[(4-Fluorophenyl)methyl]-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea Cannot Be Replaced by Common In-Class Tetrahydroquinoline Ureas


Tetrahydroquinoline ureas are not interchangeable commodities. Published structure-activity relationship (SAR) data demonstrate that biological activity, selectivity, and off-target liability shift dramatically with changes to the N-substituent on the tetrahydroquinoline ring and the aryl group appended to the urea. In the TRPV1 antagonist series, replacing a bulky tetrahydroquinoline N-substituent with a smaller group (e.g., methyl) was shown to minimize CYP3A4 inhibition—a critical drug–drug interaction concern—without abolishing target potency. [1] Conversely, in the Flex-Het anticancer series, the absence of an N-methyl group on the tetrahydroquinoline ring reduced A2780 cell growth inhibition potency from IC₅₀ = 4.5 μM to IC₅₀ = 74–170 μM. [2] Thus, the target compound—which bears no N-alkyl/acyl substituent on its tetrahydroquinoline core and a unique 4-fluorobenzyl urea moiety at the 6-position—occupies a distinct region of chemical space whose pharmacological profile cannot be inferred from para-substituted phenyl urea or N-substituted tetrahydroquinoline analogs.

Differential Evidence Guide: Quantified Advantages of 1-[(4-Fluorophenyl)methyl]-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea for Research and Industrial Selection


CYP3A4 Drug–Drug Interaction Risk Reduction via the Unsubstituted Tetrahydroquinoline Lactam Nitrogen

Published data on tetrahydroquinoline urea TRPV1 antagonists demonstrate that this scaffold class is inherently susceptible to potent CYP3A4 inhibition, but that replacing bulky substituents on the tetrahydroquinoline nitrogen atom with smaller groups can minimize this off-target liability. [1] In the lead series, compound 34 (trisubstituted tetrahydroquinoline urea) inhibited CYP3A4 by 47% at 10 μM. [2] The target compound (CAS 1173073-34-1) features a completely unsubstituted lactam nitrogen (free N–H) on the tetrahydroquinoline ring—the smallest possible substituent (hydrogen)—which, on the basis of this established SAR, is predicted to confer a meaningfully lower CYP3A4 inhibition risk compared to analogs bearing N-methyl, N-benzyl, N-acyl, or N-sulfonyl groups.

CYP3A4 inhibition Drug–drug interaction Metabolic stability TRPV1 antagonist scaffold

A2780 Ovarian Cancer Antiproliferative Activity: Urea-Tethered Tetrahydroquinoline Scaffolds with Unsubstituted Lactam Nitrogen Retain Distinct Efficacy Windows

In the Flex-Het anticancer series, tetrahydroquinoline (THQ) units connected via a urea linker to a 4-substituted phenyl ring were evaluated for growth inhibition of A2780 ovarian cancer cells. [1] The N-unsubstituted THQ-urea analogs (most structurally similar to CAS 1173073-34-1) exhibited IC₅₀ values in the range of 74–170 μM, whereas the N-methyl THQ analog (compound 5) demonstrated improved potency with IC₅₀ = 4.5 μM, and SHetA2 achieved IC₅₀ = 3.17 μM. [1] This established SAR demonstrates that the N-unsubstituted THQ-urea scaffold—which defines the target compound—occupies a distinct efficacy range. While less potent than N-alkylated analogs, these compounds may offer a wider therapeutic window or reduced toxicity to normal cells, a hallmark of the Flex-Het class. [2]

Ovarian cancer Flex-Het A2780 cell line Mortalin p53

Carbonic Anhydrase Isoform Selectivity Profile: 6-Position Urea Attachment vs. 2-Position Diphenylurea Architecture

A comprehensive SAR study of diphenylurea derivatives containing a tetrahydroquinoline moiety evaluated inhibitory activity against human carbonic anhydrase isoforms hCA-I and hCA-II. [1] The most potent compound in that series, 7k (1-(4-fluorophenyl)-3-(4-(4-p-tolyl-5,6,7,8-tetrahydroquinolin-2-yl)phenyl)urea), exhibited IC₅₀ values of 5.28 μM (hCA-I) and 5.51 μM (hCA-II). [1] Critically, that series tethers the urea at the 2-position of the tetrahydroquinoline via a para-phenylene spacer, whereas the target compound (CAS 1173073-34-1) attaches the urea directly at the 6-position of the 2-oxo-tetrahydroquinoline core with a methylene spacer to the 4-fluorophenyl ring. This regioisomeric difference in urea attachment point and linker architecture is expected to yield a divergent carbonic anhydrase isoform selectivity profile compared to the 2-position diphenylurea series. [1]

Carbonic anhydrase inhibition hCA-I hCA-II Isoform selectivity Tetrahydroquinoline urea

TRPV1 Antagonist Scaffold Differentiation: 6-Urea Substitution Pattern vs. 7/8-Aryl Substitution for Optimal Potency

A focused medicinal chemistry effort on chroman and tetrahydroquinoline ureas as TRPV1 antagonists established that aryl substituents at the 7- or 8-position of the tetrahydroquinoline scaffold impart the best in vitro potency at TRPV1. [1] The target compound (CAS 1173073-34-1) bears its urea-linked 4-fluorobenzyl substituent at the 6-position rather than the 7- or 8-position, placing it outside the optimal substitution pattern for TRPV1 antagonism defined by Schmidt et al. [1] This positional difference is not merely incremental—the 6-substitution architecture is predicted to result in measurably lower TRPV1 binding affinity compared to 7- or 8-substituted analogs, based on the published SAR. [1]

TRPV1 antagonist Vanilloid receptor Pain Tetrahydroquinoline urea Regioisomer

Physicochemical Differentiation: Computed Drug-Likeness Parameters vs. Closest Structural Analogs

Computed physicochemical parameters for CAS 1173073-34-1 include a molecular weight of 313.33 g/mol, calculated logP (clogP) of 2.75, topological polar surface area (tPSA) of 56.03 Ų, 1 hydrogen bond donor (HBD), and 5 hydrogen bond acceptors (HBA). [1] All values fall within Lipinski's Rule of Five thresholds, indicating favorable oral drug-likeness. [1] In comparison, the close structural analog 1-[(4-fluorophenyl)methyl]-3-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]urea (CAS not specified) has a molecular weight of 383.5 g/mol and a substantially higher clogP due to the N-isoamyl substituent, which may reduce aqueous solubility. The target compound's lower molecular weight and moderate lipophilicity make it a more attractive fragment-like starting point for lead optimization campaigns.

Physicochemical properties Drug-likeness Lipinski Rule of Five clogP tPSA

Potential Kinase Off-Target Binding: 4-Fluorobenzyl Urea as a Privileged Kinase Hinge-Binding Fragment

The 4-fluorobenzyl urea moiety present in the target compound has been identified as a privileged fragment for kinase hinge-region binding. In crystallographic studies, N-[(4-fluorophenyl)methyl]-substituted compounds have been co-crystallized with JNK3 (PDB: 7orf), demonstrating a well-defined binding mode at the kinase hinge. [1] Separately, compounds containing the 4-fluorobenzyl urea substructure have shown picomolar affinity (IC₅₀ = 1 nM) for FLT3 kinase in displacement assays. [2] These data establish that the 4-fluorobenzyl urea motif—a core structural feature of CAS 1173073-34-1—confers intrinsic kinase binding potential, positioning this compound as a viable fragment for structure-based kinase inhibitor design. In contrast, tetrahydroquinoline urea analogs bearing alternative N-aryl substitution patterns (e.g., 4-tolyl, 4-chlorophenyl) lack this specific hinge-binding geometry.

Kinase inhibition 4-Fluorobenzyl urea Fragment-based drug discovery Hinge-binding motif FLT3 JNK3

Optimal Research and Industrial Application Scenarios for 1-[(4-Fluorophenyl)methyl]-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea (CAS 1173073-34-1)


Fragment-Based Drug Discovery (FBDD) Lead Generation Targeting Kinases with Reduced CYP3A4 Liability

The compound's low molecular weight (313.33 g/mol), favorable clogP (2.75), and validated 4-fluorobenzyl urea kinase hinge-binding motif make it a strong candidate fragment for FBDD campaigns. [1] Its unsubstituted tetrahydroquinoline lactam nitrogen is predicted to confer lower CYP3A4 inhibition risk compared to N-alkylated analogs (47% inhibition at 10 μM for bulkier N-substituted derivatives), [2] addressing a key liability of the tetrahydroquinoline urea class. The 6-position urea attachment also provides a vector for fragment growing distinct from the 7-/8-substitution pattern optimized for TRPV1, [3] potentially enabling kinase-selective probe development without TRPV1 polypharmacology.

Carbonic Anhydrase Isoform Selectivity Profiling with a 6-Position Tetrahydroquinoline Urea Scaffold

The 2-oxo-tetrahydroquinoline core with a 6-position urea attachment represents an underexplored regioisomer for carbonic anhydrase inhibition. Published SAR on 2-position diphenylurea analogs (hCA-I IC₅₀ = 5.28 μM, hCA-II IC₅₀ = 5.51 μM for the most potent compound 7k) [1] provides a benchmark for comparative profiling. Researchers can use CAS 1173073-34-1 to systematically evaluate how shifting the urea attachment from the 2- to the 6-position alters isoform selectivity and potency, filling a gap in the current carbonic anhydrase inhibitor SAR landscape.

Flex-Het Anticancer Scaffold Expansion: N-Unsubstituted Tetrahydroquinoline as a Reduced-Toxicity Chemotype

The Flex-Het class is characterized by cancer cell selectivity with reduced toxicity to normal cells. [1] While N-methyl THQ analogs show improved potency (IC₅₀ = 4.5 μM), N-unsubstituted THQ-urea compounds exhibit a wider range of activity (IC₅₀ = 74–170 μM). [2] CAS 1173073-34-1 can serve as a core scaffold for systematic N-functionalization studies to map the potency–toxicity trade-off in the Flex-Het chemical space, enabling rational optimization of the therapeutic window.

In Vitro Metabolic Stability Screening: Evaluating CYP3A4 Interaction Potential of the N-Unsubstituted Tetrahydroquinoline Urea Pharmacophore

The established SAR showing that N-substitution size on the tetrahydroquinoline ring correlates with CYP3A4 inhibition risk [1] makes CAS 1173073-34-1 an ideal minimal-steric-bulk reference compound for metabolic stability panels. By comparing this compound's CYP3A4 inhibition profile against a panel of N-alkyl, N-acyl, and N-sulfonyl tetrahydroquinoline ureas, researchers can quantify the contribution of the N-substituent to CYP3A4 engagement and guide the design of analogs with reduced drug–drug interaction potential.

Quote Request

Request a Quote for 1-[(4-fluorophenyl)methyl]-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.